6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-3-(4-METHYLPHENYL)-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-(4-METHYLPHENYL)-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: Functional groups such as methyl, phenyl, and piperazine are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
The uniqueness of 6-METHYL-3-(4-METHYLPHENYL)-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H28N4O2S2 |
---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
6-methyl-3-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H28N4O2S2/c1-18-8-10-21(11-9-18)30-25(32)24-22(16-19(2)34-24)27-26(30)33-17-23(31)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,19H,12-17H2,1-2H3 |
InChI Key |
HPSSTNAXXQUBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.